1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a chemical compound with the molecular formula . This compound belongs to the class of pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry as kinase inhibitors and in the treatment of various diseases.
This compound is classified under heterocyclic compounds due to its pyrazolo and pyridine rings. It is also categorized within the broader group of carboxylic acids due to the presence of the carboxylic acid functional group.
The synthesis of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may involve intermediates that are further reacted through cyclization processes to form the final product. Conditions such as temperature, pressure, and solvent choice play crucial roles in optimizing yield and purity.
The compound can participate in various chemical reactions typical for carboxylic acids and heterocycles, such as:
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has shown promise as an inhibitor of β-lactamase enzymes. The mechanism involves reversible binding to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics. This allows for enhanced efficacy of existing antibiotics against resistant bacterial strains .
Studies have indicated that this compound exhibits competitive inhibition characteristics with an value in low micromolar ranges, demonstrating its potential effectiveness in overcoming antibiotic resistance .
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is primarily investigated for:
Pyrazolo[3,4-b]pyridines represent a bicyclic heterocyclic scaffold formed by the fusion of pyrazole and pyridine rings. This system exhibits two tautomeric forms (1H and 2H), with the 1H-isomer being thermodynamically favored by approximately 37 kJ/mol due to its aromatic character across both rings [5]. The structural resemblance to purine nucleobases (adenine and guanine) enables these compounds to engage in diverse biomolecular interactions, particularly with kinases and nucleotide-binding proteins [5] [6]. Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, underscoring their chemical versatility [5].
The core scaffold provides five key modification sites (N1, C3, C4, C5, C6) for structure-activity relationship (SAR) optimization. The carboxylic acid moiety at C5 in "1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" (molecular formula: C₁₄H₁₀ClN₃O₂; molecular weight: 287.70 g/mol) enhances water solubility and offers a handle for salt formation or conjugation [1] [4]. This functional group is strategically positioned to mimic nucleotide phosphates or facilitate protein interactions through hydrogen bonding. The 3-chlorobenzyl group at N1 contributes to hydrophobic pocket binding in target proteins, while the chlorine atom may influence electronic properties and metabolic stability [1] [8].
Table 1: Characteristic Chemical Properties of 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₄H₁₀ClN₃O₂ |
Molecular Weight | 287.70 g/mol |
SMILES Notation | C1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Key Structural Features | 1H-tautomer preference, Carboxylic acid at C5, 3-Chlorobenzyl at N1 |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 4 (pyridine N, pyrazole N, carbonyl O, carboxylic O) |
The chemistry of pyrazolo[3,4-b]pyridines originated in 1908 with Ortoleva's synthesis of a 3-phenyl-substituted derivative, though structural misassignment initially obscured its identity [5] [9]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established reliable methodologies using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-dicarbonyl compounds [5]. Research interest intensified in the 21st century due to the scaffold's kinase inhibitory potential.
A transformative application emerged in cancer therapeutics with the discovery of pyrazolo[3,4-b]pyridine-based inhibitors targeting Monopolar Spindle 1 (Mps1/TTK) kinase, a critical regulator of the spindle assembly checkpoint [2]. Mps1 overexpression in cancers (e.g., colon, breast, ovarian) correlates with poor prognosis, making it a compelling oncology target [2]. Structure-guided design identified derivatives that form hydrogen bonds with Gly605 in the Mps1 ATP-binding pocket, with lead compounds achieving IC₅₀ values below 3 nM [2]. Notably, pyrazolo[3,4-b]pyridine derivatives demonstrated selective cytotoxicity against aneuploid breast cancer cells while sparing non-malignant cells [2] [7].
Table 2: Clinical-Stage Mps1 Inhibitors Featuring Related Heterocyclic Cores
Inhibitor | Company/Institution | Clinical Phase | Heterocycle Core | Key Indications |
---|---|---|---|---|
BAY-1161909 | Bayer AG | Phase I/II | Pyrazolopyrimidine | Solid Tumors |
BAY-1217389 | Bayer AG | Phase I | Pyrazolopyrimidine | Advanced Solid Tumors |
CFI-402257 | University of Toronto | Phase I/II | Pyridopyrimidine | Breast Cancer |
BOS-172722 | Boston Pharmaceuticals | Phase I/Ib | Pyridopyrimidine | Solid Tumors + Paclitaxel |
NMS-P715 | Nerviano Medical Sciences | Phase I | Pyrazolo[3,4-d]pyrimidine | Advanced Solid Tumors |
These clinical candidates exemplify the therapeutic relevance of pyrazolo-fused systems, though "1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" itself remains preclinical [2]. The compound's structural features position it as a potential intermediate for Mps1 inhibitors or other kinase-targeted agents, leveraging its capacity for hinge-region interactions.
Substituent engineering at each position of the pyrazolo[3,4-b]pyridine core profoundly modulates target selectivity, potency, and physicochemical properties. Analysis of >300,000 documented derivatives reveals distinct substitution preferences:
Recent studies demonstrate how strategic substitutions enhance anticancer activity. Indoleninyl-pyrazolo[3,4-b]pyridines exhibited nanomolar cytotoxicity against colorectal cancer cells (HCT-116, HT-29) through DNA intercalation, validated via molecular docking and spectroscopic studies [7]. Similarly, 3-aminopyrazole-derived analogs showed potent PIM-1 kinase inhibition in breast cancer models, emphasizing the C3 position's critical role in target engagement [7].
The 3-chlorobenzyl group at N1 exemplifies rational hydrophobicity optimization. Chlorine's ortho-position may influence ring conformation and π-stacking capability, while the methylene linker provides conformational flexibility. Combined with the C5 carboxylic acid's polarity, this architecture balances lipophilicity and solubility—a key determinant of cellular permeability and oral bioavailability in lead compounds [1] [5] [8]. Despite its current discontinued status as a research chemical, this specific derivative serves as a valuable SAR probe for further derivatization, particularly in Mps1 inhibitor development where pyrazolo[3,4-b]pyridine cores have demonstrated compelling preclinical results [2] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: